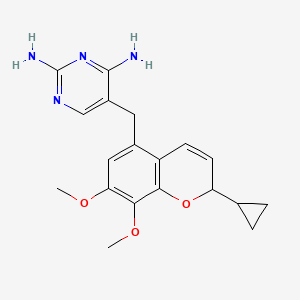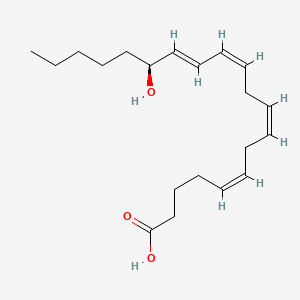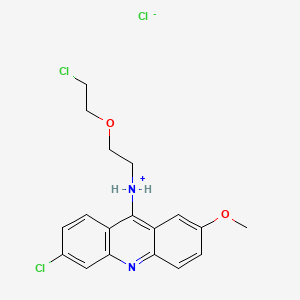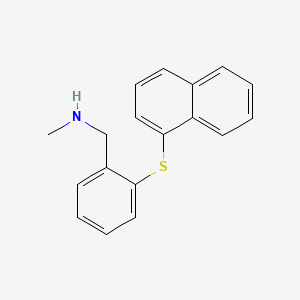
IFN alpha-IFNAR-IN-1
Overview
Description
IFN alpha-IFNAR-IN-1 is a nonpeptidic, low-molecular-weight inhibitor that specifically targets the interaction between interferon-alpha (IFN-α) and its receptor, interferon-alpha/beta receptor (IFNAR). This compound is known for its ability to inhibit responses induced by modified vaccinia Ankara (MVA) in bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) with an IC50 value ranging from 2 to 8 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IFN alpha-IFNAR-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, coupling reagents, and purification methods such as chromatography .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the final product. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
IFN alpha-IFNAR-IN-1 primarily undergoes substitution reactions due to its functional groups. It does not typically undergo oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reactions are usually carried out in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products Formed
The major product formed from the synthesis of this compound is the final inhibitor compound itself. By-products and impurities are removed through purification processes to ensure the high purity of the final product .
Scientific Research Applications
IFN alpha-IFNAR-IN-1 has a wide range of scientific research applications, particularly in the fields of immunology, virology, and cancer research. It is used to study the role of interferon-alpha signaling in various biological processes and diseases. Some key applications include:
Mechanism of Action
IFN alpha-IFNAR-IN-1 exerts its effects by inhibiting the interaction between interferon-alpha and its receptor, IFNAR. This inhibition prevents the activation of downstream signaling pathways, including the JAK-STAT pathway, which is crucial for the antiviral and immunomodulatory effects of interferon-alpha. By blocking this interaction, this compound reduces the production of interferon-stimulated genes (ISGs) and pro-inflammatory cytokines, thereby modulating the immune response .
Comparison with Similar Compounds
Similar Compounds
Anifrolumab: A monoclonal antibody that targets IFNAR1 and is used in the treatment of systemic lupus erythematosus.
Ruxolitinib: A JAK1/2 inhibitor that indirectly affects interferon signaling by inhibiting the JAK-STAT pathway.
Uniqueness
IFN alpha-IFNAR-IN-1 is unique in its nonpeptidic, low-molecular-weight structure, which allows for specific inhibition of the IFN-α and IFNAR interaction. Unlike monoclonal antibodies such as anifrolumab, this compound offers a small-molecule approach to modulating interferon signaling, which can be advantageous in terms of pharmacokinetics and ease of administration .
Properties
IUPAC Name |
N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18/h2-12,19H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDXDNUPVVYWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


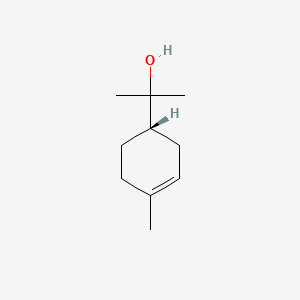
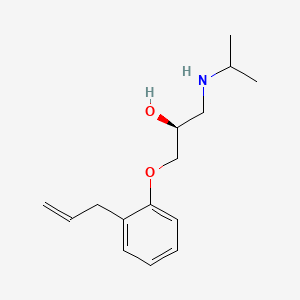
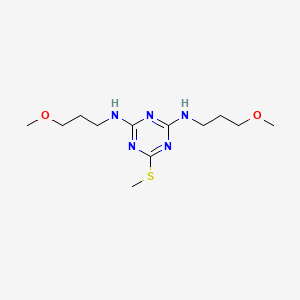
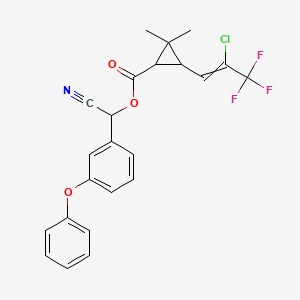
![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)
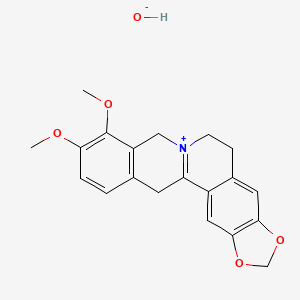
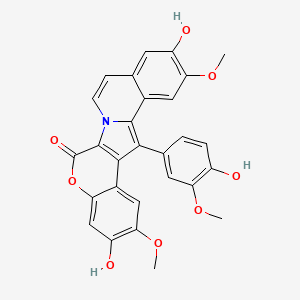
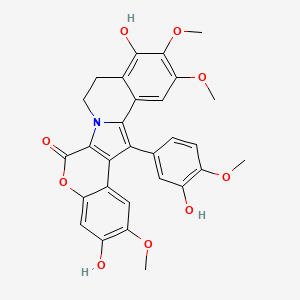
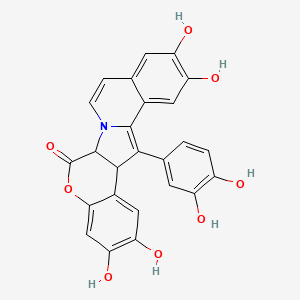

![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)
